molecular formula C13H11ClN2O2S B1385729 5-Chloro-2-((2-nitrobenzyl)thio)aniline CAS No. 1019455-02-7

5-Chloro-2-((2-nitrobenzyl)thio)aniline

Cat. No.: B1385729
CAS No.: 1019455-02-7
M. Wt: 294.76 g/mol
InChI Key: YLPYNBWHBNDHKY-UHFFFAOYSA-N
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Description

5-Chloro-2-((2-nitrobenzyl)thio)aniline is a chemical compound that belongs to the class of anilines. It is a yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-((2-nitrobenzyl)thio)aniline typically involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzenes. This is followed by high-pressure amination to yield 5-chloro-2-nitroaniline. The final step involves the reaction of 5-chloro-2-nitroaniline with 2-nitrobenzyl chloride in the presence of a base to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2-nitrobenzyl)thio)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-((2-aminobenzyl)thio)aniline.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-((2-nitrobenzyl)thio)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2-nitrobenzyl)thio)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitroaniline
  • 2-Nitrobenzyl chloride
  • 2-Nitroaniline

Uniqueness

5-Chloro-2-((2-nitrobenzyl)thio)aniline is unique due to its specific structural features, such as the presence of both a nitro group and a thioether linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-chloro-2-[(2-nitrophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-5-6-13(11(15)7-10)19-8-9-3-1-2-4-12(9)16(17)18/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPYNBWHBNDHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following General Procedure A, the title compound (548 mg, 95%) was prepared from 2-amino-4-chlorobenzenethiol (441 mg, 2.76 mmol), 1-(bromomethyl)-2-nitrobenzene (398 mg, 1.84 mmol) and K2CO3 (1.27 g, 9.21 mmol) in DMF (20 ml).
Quantity
441 mg
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reactant
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398 mg
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reactant
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1.27 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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